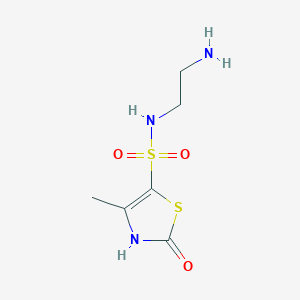![molecular formula C18H10O6 B12820286 7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione](/img/structure/B12820286.png)
7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two chromene units linked through a central dione structure, with hydroxyl groups at the 7 and 7’ positions, contributing to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common method starts with the preparation of chromene derivatives, which are then coupled through oxidative processes. Key steps include:
Formation of Chromene Units: This can be achieved through the cyclization of phenolic compounds with aldehydes under acidic conditions.
Coupling Reaction: The chromene units are then linked via oxidative coupling, often using reagents like potassium ferricyanide or other oxidizing agents.
Hydroxylation: Introduction of hydroxyl groups at the 7 and 7’ positions can be performed using hydroxylating agents such as hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes:
Batch Processing: Utilizing large reactors for the cyclization and coupling reactions.
Continuous Flow Systems: For more efficient and controlled synthesis, continuous flow reactors can be employed, allowing for better temperature and reaction time management.
Chemical Reactions Analysis
Types of Reactions
7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The dione structure can be reduced to diols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like pyridine.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its reactive hydroxyl and dione groups.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets in unique ways, leading to novel therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chromophoric properties.
Mechanism of Action
The mechanism by which 7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione exerts its effects involves its ability to participate in redox reactions and form stable complexes with metal ions. These interactions can influence various biochemical pathways and molecular targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxy-2H-chromen-2-one: Similar in structure but with different substitution patterns.
4-Hydroxycoumarin: Another chromene derivative with distinct reactivity.
Quercetin: A flavonoid with multiple hydroxyl groups, showing similar redox properties.
Uniqueness
7,7’-Dihydroxy-2H,2’H-[8,8’-bichromene]-2,2’-dione is unique due to its bichromene structure, which provides a distinct set of chemical properties and reactivities not found in simpler chromene derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H10O6 |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
7-hydroxy-8-(7-hydroxy-2-oxochromen-8-yl)chromen-2-one |
InChI |
InChI=1S/C18H10O6/c19-11-5-1-9-3-7-13(21)23-17(9)15(11)16-12(20)6-2-10-4-8-14(22)24-18(10)16/h1-8,19-20H |
InChI Key |
GSWJQORLOFYJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)C3=C(C=CC4=C3OC(=O)C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


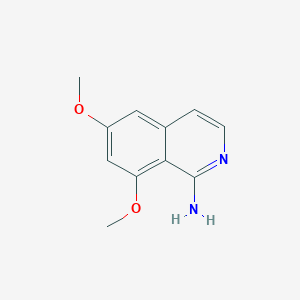
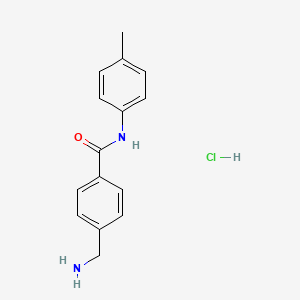
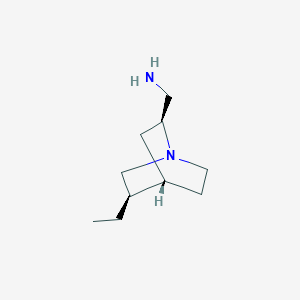
![Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B12820226.png)
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
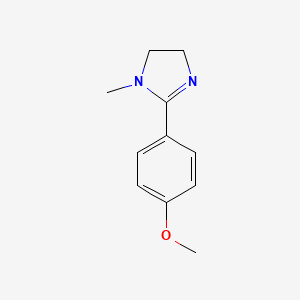
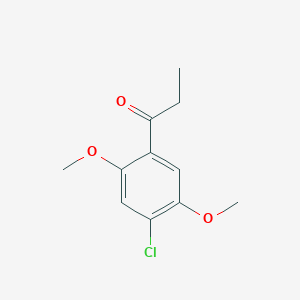
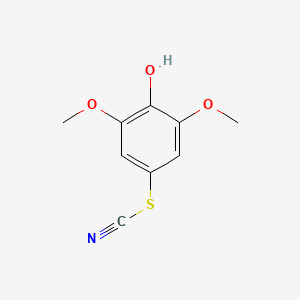
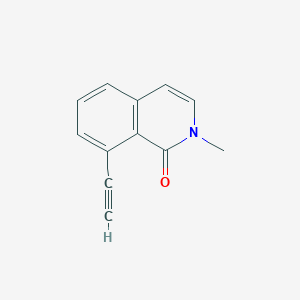
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
![N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
